An In-depth Technical Guide to the Synthesis of 6-Bromo-3-methylbenzo[d]isoxazole
An In-depth Technical Guide to the Synthesis of 6-Bromo-3-methylbenzo[d]isoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-3-methylbenzo[d]isoxazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The benzisoxazole scaffold is a privileged structure, appearing in a range of biologically active molecules and approved pharmaceuticals.[1] The presence of a bromine atom and a methyl group on the benzisoxazole core offers opportunities for further functionalization and modulation of its physicochemical and pharmacological properties. This guide provides a comprehensive overview of the synthetic routes, mechanistic details, and characterization of 6-Bromo-3-methylbenzo[d]isoxazole, intended to serve as a valuable resource for researchers in the field.
Synthetic Strategy: A Two-Step Approach
The most common and efficient method for the synthesis of 3-methyl-1,2-benzisoxazoles involves a two-step sequence starting from a substituted 2-hydroxyacetophenone.[2] This strategy is centered around the formation of an oxime intermediate, followed by an intramolecular cyclization to construct the isoxazole ring.
The overall synthetic transformation can be depicted as follows:
Figure 1: Overall synthetic scheme for 6-Bromo-3-methylbenzo[d]isoxazole.
This approach is favored due to the ready availability of the starting materials and the generally high yields of the individual steps.
Part 1: Oximation of 5-Bromo-2-hydroxyacetophenone
The first step in the synthesis is the conversion of the ketone functionality in 5-Bromo-2-hydroxyacetophenone to an oxime. This is a classic condensation reaction with hydroxylamine.[3]
Experimental Protocol
Materials:
| Reagent/Solvent | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 5-Bromo-2-hydroxyacetophenone | C₈H₇BrO₂ | 215.04 | 1450-75-5 |
| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | 5470-11-1 |
| Sodium Acetate | C₂H₃NaO₂ | 82.03 | 127-09-3 |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 |
| Water | H₂O | 18.02 | 7732-18-5 |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-Bromo-2-hydroxyacetophenone (1.0 eq) in ethanol.
-
In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
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Add the aqueous solution to the ethanolic solution of the ketone.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to afford 5-Bromo-2-hydroxyacetophenone oxime.
Mechanistic Insights
The formation of an oxime from a ketone and hydroxylamine is a nucleophilic addition-elimination reaction. The nitrogen atom of hydroxylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acetophenone. This is followed by a series of proton transfers and the elimination of a water molecule to form the C=N double bond of the oxime.
Part 2: Intramolecular Cyclization to 6-Bromo-3-methylbenzo[d]isoxazole
The second and final step is the intramolecular cyclization of the 5-Bromo-2-hydroxyacetophenone oxime to form the benzisoxazole ring system. This reaction is typically achieved by heating the oxime, often in the presence of a dehydrating agent or a base.
Experimental Protocol
Materials:
| Reagent/Solvent | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 5-Bromo-2-hydroxyacetophenone oxime | C₈H₈BrNO₂ | 230.06 | 1416157-63-5 |
| Polyphosphoric acid (PPA) or | (HPO₃)n | - | 8017-16-1 |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 108-24-7 |
| Toluene | C₇H₈ | 92.14 | 108-88-3 |
Procedure (Method A: Using Polyphosphoric Acid):
-
Place 5-Bromo-2-hydroxyacetophenone oxime (1.0 eq) in a round-bottom flask.
-
Add polyphosphoric acid (PPA) (excess) to the flask.
-
Heat the mixture with stirring at a temperature of 100-120 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain 6-Bromo-3-methylbenzo[d]isoxazole.
Procedure (Method B: Using Acetic Anhydride):
-
Reflux a solution of 5-Bromo-2-hydroxyacetophenone oxime (1.0 eq) in acetic anhydride for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into water to hydrolyze the excess acetic anhydride.
-
Extract the product with an organic solvent.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product as described in Method A.
Mechanistic Insights
The intramolecular cyclization of an o-hydroxyaryl oxime to a benzisoxazole is an example of a dehydrative cyclization. The reaction is thought to proceed through the following key steps:
-
Activation of the Oxime Hydroxyl Group: In the presence of an acid catalyst (like PPA) or a dehydrating agent (like acetic anhydride), the hydroxyl group of the oxime is protonated or acetylated, converting it into a good leaving group (water or acetic acid, respectively).
-
Nucleophilic Attack: The phenolic hydroxyl group, acting as an intramolecular nucleophile, attacks the nitrogen atom of the activated oxime.
-
Ring Closure and Elimination: This nucleophilic attack leads to the formation of the five-membered isoxazole ring with the concomitant elimination of the leaving group.
Figure 2: Generalized mechanism for the intramolecular cyclization of an o-hydroxyaryl oxime.
Characterization of 6-Bromo-3-methylbenzo[d]isoxazole
The structure of the final product can be confirmed by various spectroscopic techniques.
| Property | Value |
| CAS Number | 66033-69-0 |
| Molecular Formula | C₈H₆BrNO |
| Molecular Weight | 212.04 g/mol |
| Appearance | White to off-white solid |
| Purity (Typical) | ≥98% |
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group. The aromatic protons would likely appear as a set of multiplets in the range of δ 7.0-8.0 ppm, with coupling patterns indicative of their substitution on the benzene ring. The methyl protons would appear as a singlet at approximately δ 2.5 ppm.
-
¹³C NMR: The carbon NMR spectrum would display signals for the eight carbon atoms in the molecule. The aromatic carbons would resonate in the region of δ 110-160 ppm, while the methyl carbon would appear at a higher field, around δ 10-20 ppm.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 212), with a characteristic isotopic pattern for the presence of a bromine atom.
Safety and Handling
-
5-Bromo-2-hydroxyacetophenone: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Hydroxylamine Hydrochloride: Can be corrosive and toxic. Avoid inhalation and contact with skin and eyes.
-
Polyphosphoric Acid: Corrosive. Reacts exothermically with water. Handle with care in a fume hood.
-
Acetic Anhydride: Corrosive and lachrymatory. Handle in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.
Conclusion
The synthesis of 6-Bromo-3-methylbenzo[d]isoxazole is a straightforward and efficient process that relies on well-established organic reactions. The two-step sequence of oximation followed by intramolecular cyclization provides a reliable route to this valuable heterocyclic building block. This guide provides the necessary theoretical and practical information for researchers to successfully synthesize and characterize this compound, paving the way for its further exploration in various fields of chemical and pharmaceutical research.
References
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Vashisht, K., Sethi, P., Bansal, A., Singh, T., Kumar, R., Tuli, H. S., & Saini, S. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 376–387. [Link]
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Lukoyanov, A. A., Sukhorukov, A. Y., & Alabugin, I. V. (2024). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 60(1), 1-35. [Link]
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